Cas no 2058-70-0 (2H-Indol-2-one,1,3-dihydro-3-(methylimino)-)

2H-Indol-2-one,1,3-dihydro-3-(methylimino)- structure
2058-70-0 structure
Product Name:2H-Indol-2-one,1,3-dihydro-3-(methylimino)-
CAS No:2058-70-0
MF:C9H8N2O
MW:160.17262172699
CID:267861
PubChem ID:135522218
Update Time:2025-04-19

2H-Indol-2-one,1,3-dihydro-3-(methylimino)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one,1,3-dihydro-3-(methylimino)-
    • 3-(methylamino)indol-2-one
    • 3-methylimino-2-indolinone
    • SWTVGPCFAKJHDN-UHFFFAOYSA-N
    • (3Z)-3-[(Z)-Methylimino]-1,3-dihydro-2H-indol-2-one #
    • SCHEMBL7740292
    • 3-(Methylimino)-2-indolinone
    • Isatin-.beta.-methylimid
    • Oprea1_193591
    • Isatin-beta-methylimid
    • 2H-Indol-2-one, 1,3-dihydro-3-(methylimino)-
    • DTXSID10174589
    • SCHEMBL14405656
    • BRN 5506970
    • 2H-Indol-2-one, 1,3-dihydro-3-methylimino-
    • 2058-70-0
    • 2-INDOLINONE, 3-(METHYLIMINO)-
    • Isatin-beta-methylimid [German]
    • Inchi: 1S/C9H8N2O/c1-10-8-6-4-2-3-5-7(6)11-9(8)12/h2-5H,1H3,(H,10,11,12)
    • InChI Key: SWTVGPCFAKJHDN-UHFFFAOYSA-N
    • SMILES: O=C1/C(/C2C=CC=CC=2N1)=N\C

Computed Properties

  • Exact Mass: 160.06374
  • Monoisotopic Mass: 160.063663
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Density: 1.26
  • Boiling Point: 348.4 ºCat 760 mmHg
  • Flash Point: 164.5ºC
  • Refractive Index: 1.644
  • PSA: 41.99
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